

Check Availability & Pricing

# Technical Support Center: Interference in GOT/AST Assays

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Diazo Reagent OA |           |
| Cat. No.:            | B078003          | Get Quote |

Welcome to the technical support center for Glutamate-Oxaloacetate Transaminase (GOT), also known as Aspartate Aminotransferase (AST), assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interference from endogenous compounds during their experiments.

# **Frequently Asked Questions (FAQs)**

Q1: My GOT/AST readings are unexpectedly high, even in my control samples. What could be the cause?

A1: Unexpectedly high GOT/AST readings can be caused by several factors. One of the most common is hemolysis, the rupture of red blood cells, which releases their high concentration of AST into the sample.[1][2] Even slight, non-visible hemolysis can significantly elevate results.[3] Other potential causes include contamination of reagents or samples, or interference from other enzymes in the sample that can react with the assay substrates. High levels of endogenous pyruvate in the sample can also lead to falsely elevated results in some assay systems.[2]

Q2: My kinetic assay is showing a non-linear reaction rate. What does this indicate?

A2: A non-linear reaction rate in a kinetic GOT/AST assay can suggest a few issues. If the rate is initially fast and then slows, it could indicate substrate depletion, meaning the enzyme concentration in your sample is too high for the amount of substrate in the reagent. In this case, diluting your sample is recommended.[4][5] Conversely, a lag phase at the beginning of the



reaction could be due to the presence of endogenous ketoacids in the sample; some assay kits include lactate dehydrogenase (LDH) to mitigate this.[6] It could also indicate that the temperature of the reaction mixture has not stabilized. Ensure all reagents and samples are equilibrated to the assay temperature before starting the measurement.

Q3: I'm observing a high background absorbance in my colorimetric assay. How can I troubleshoot this?

A3: High background absorbance in a colorimetric GOT/AST assay is often due to the presence of interfering substances in the sample that absorb light at the same wavelength as the final colored product. Lipemia (high concentration of lipids) and icterus (high concentration of bilirubin) are common culprits.[1] Using a sample blank is crucial to correct for this background absorbance. Additionally, certain drugs or their metabolites present in the sample can also contribute to the background color.

Q4: Can the anticoagulant I use for plasma preparation interfere with the assay?

A4: Yes, the choice of anticoagulant can be critical. Fluoride and citrate are known to inhibit GOT/AST enzyme activity and should be avoided. Heparin and EDTA are generally considered acceptable anticoagulants for plasma preparation for these assays.[1]

# Troubleshooting Guides for Common Endogenous Interferents Hemolysis

Hemolysis, the rupture of red blood cells, is a major source of interference in GOT/AST assays because erythrocytes contain significantly higher concentrations of AST than serum or plasma. [1][2]

Identifying Hemolysis: Visually inspect your samples for a pink or red tinge. However, even non-visible hemolysis can cause significant interference.[3] Many automated analyzers provide a hemolysis index to quantify the level of hemolysis.

Quantitative Impact of Hemolysis on GOT/AST Assays:



| Hemoglobin Concentration (g/L) | Approximate Increase in AST Activity          |  |
|--------------------------------|-----------------------------------------------|--|
| < 0.5                          | Can cause clinically significant interference |  |
| 0.5 - 1.0                      | Significant increase                          |  |
| > 1.0                          | Marked increase                               |  |

Note: The exact impact of hemolysis can vary depending on the baseline AST level and the specific assay methodology.

#### Mitigation Strategies:

- Proper Sample Collection and Handling: The best mitigation is prevention. Use proper phlebotomy techniques to minimize trauma to red blood cells. Avoid vigorous shaking of blood collection tubes.
- Sample Rejection: For research purposes, it is highly recommended to discard hemolyzed samples and obtain a fresh sample.

# **Icterus (Bilirubin)**

Bilirubin, a product of heme breakdown, can interfere with both colorimetric and kinetic GOT/AST assays due to its absorbance spectrum.

Identifying Icterus: Samples with high bilirubin concentrations will have a yellowish to brownish appearance. Automated analyzers often provide an icterus index.

Quantitative Impact of Bilirubin on GOT/AST Assays:



| Interferent            | Assay Type             | Interference<br>Threshold                         | Effect                                                              |
|------------------------|------------------------|---------------------------------------------------|---------------------------------------------------------------------|
| Bilirubin              | Colorimetric & Kinetic | >20 mg/dL                                         | Can cause spectral interference, leading to inaccurate results. [7] |
| Conjugated Bilirubin   | Colorimetric & Kinetic | No significant<br>interference up to 6.8<br>mg/dL | Above this level, interference may occur.                           |
| Unconjugated Bilirubin | Colorimetric & Kinetic | No significant<br>interference up to 15<br>mg/dL  | Above this level, interference may occur.                           |

#### Mitigation Strategies:

- Sample Blanking: For spectrophotometric assays, preparing and measuring a sample blank is an effective way to correct for bilirubin interference.
- Wavelength Selection: If your spectrophotometer allows, selecting a measurement wavelength where bilirubin absorbance is minimal can reduce interference.

# Lipemia (Lipids)

Lipemia, the presence of a high concentration of lipids (triglycerides) in the sample, can cause turbidity, which interferes with spectrophotometric measurements by scattering light.

Identifying Lipemia: Lipemic samples appear cloudy or milky. An automated lipemia index is often available on clinical chemistry analyzers.

Quantitative Impact of Lipemia on GOT/AST Assays:



| Interferent            | Assay Type             | Interference<br>Threshold              | Effect                                                                               |
|------------------------|------------------------|----------------------------------------|--------------------------------------------------------------------------------------|
| Lipids (Triglycerides) | Colorimetric & Kinetic | > 3+ lipemia or<br>Intralipid > 15 g/L | Can cause light scattering, leading to falsely elevated absorbance readings.  [5][7] |

#### Mitigation Strategies:

- Fasting: If possible, collect samples after an overnight fast to minimize postprandial lipemia.
- Ultracentrifugation: This is the gold-standard method for removing lipids without significantly affecting most analyte concentrations.
- High-Speed Centrifugation: A more accessible alternative to ultracentrifugation that can effectively reduce lipemia.
- Lipoclear® Treatment: A commercial lipid-clearing agent, though it may not be suitable for all analytes.

### **Pyruvate**

Endogenous pyruvate can interfere with kinetic GOT/AST assays that use a coupled reaction involving lactate dehydrogenase (LDH) and NADH, as pyruvate is a substrate for LDH.

#### Mitigation Strategies:

- Pre-incubation: Many commercial assay kits include a pre-incubation step to allow for the consumption of endogenous pyruvate by the LDH in the reagent before the addition of the GOT/AST substrate (α-ketoglutarate) to initiate the reaction.
- Sufficient LDH Activity: Ensure the assay reagent contains adequate LDH activity to rapidly consume endogenous pyruvate.

# **Drug Interference**



A wide range of drugs and their metabolites can interfere with GOT/AST assays through in vivo (physiological) or in vitro (analytical) mechanisms.

#### **Commonly Implicated Drugs:**

| Drug Class      | Examples                                                  | Potential Effect on<br>AST/GOT Levels    |
|-----------------|-----------------------------------------------------------|------------------------------------------|
| Analgesics      | Acetaminophen (overdose),<br>NSAIDs                       | Increased (due to hepatotoxicity)[3]     |
| Antibiotics     | Amoxicillin, Ciprofloxacin,<br>Tetracycline, Erythromycin | Increased (due to hepatotoxicity)[3][8]  |
| Anticonvulsants | Phenytoin, Valproic Acid,<br>Carbamazepine                | Increased (due to hepatotoxicity)[3]     |
| Statins         | Atorvastatin, Simvastatin                                 | Increased (less common, but possible)[3] |
| Others          | Methotrexate, Isoniazid,<br>Sulfonamides                  | Increased (due to hepatotoxicity)[3][8]  |

#### Mitigation Strategies:

- Review Drug History: If working with clinical samples, a thorough review of the subject's medication history is essential for data interpretation.
- Interference Validation: If a specific drug is suspected to cause in vitro interference, a spiking study can be performed to quantify its effect.

# **Experimental Protocols**

# Protocol 1: Sample Blank Preparation for Kinetic GOT/AST Assays

A sample blank is used to correct for the background absorbance of the sample that is not related to the enzymatic reaction.



#### Materials:

- Spectrophotometer capable of kinetic measurements at 340 nm
- Cuvettes
- Micropipettes and tips
- Your sample(s)
- GOT/AST assay reagent (without the α-ketoglutarate substrate if using a two-reagent system, or a buffer solution with the same composition as the assay reagent but lacking the substrate)
- Saline or appropriate buffer for dilution

#### Procedure:

- Prepare the Blank Reagent: This will be your assay buffer or reagent mixture without the reaction-initiating substrate (typically α-ketoglutarate).
- Set up the Spectrophotometer:
  - Set the wavelength to 340 nm.
  - Set the temperature to the recommended assay temperature (e.g., 37°C).
  - Set up a kinetic measurement program to read the absorbance every minute for a total of 3-5 minutes.
- Measure the Sample Blank:
  - Pipette the same volume of blank reagent as you would for the actual assay into a cuvette.
  - Add the same volume of your sample to the cuvette.
  - Mix gently and place the cuvette in the spectrophotometer.



- $\circ$  Start the kinetic measurement and record the change in absorbance per minute ( $\Delta A/min$ ) for the sample blank.
- Measure the Test Sample:
  - $\circ$  In a separate cuvette, pipette the complete assay reagent (including the  $\alpha$ -ketoglutarate).
  - Add the same volume of your sample.
  - $\circ$  Mix gently and immediately start the kinetic measurement, recording the  $\Delta A$ /min for the test sample.
- Calculate the Corrected Rate:
  - $\circ$  Subtract the  $\Delta A$ /min of the sample blank from the  $\Delta A$ /min of the test sample to get the corrected rate.
  - Use this corrected rate to calculate the GOT/AST activity according to the assay kit's instructions.

# Protocol 2: Removal of Lipemia by High-Speed Centrifugation

This protocol is a practical alternative to ultracentrifugation for clearing lipemic samples.

#### Materials:

- High-speed refrigerated microcentrifuge (capable of ≥10,000 x g)
- · Microcentrifuge tubes
- Micropipettes with fine tips

#### Procedure:

 Sample Preparation: Transfer an aliquot of the lipemic serum or plasma sample into a microcentrifuge tube.



- Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
- Lipid Layer Separation: After centrifugation, a solid layer of lipids should be visible at the top
  of the sample.
- Sample Aspiration: Carefully insert a fine-tipped micropipette through the lipid layer to aspirate the cleared infranatant (the sample below the lipid layer). Be cautious not to disturb the lipid layer.
- Analysis: The cleared infranatant can now be used for the GOT/AST assay.

## **Protocol 3: Interference Validation by Spiking Study**

This protocol helps to determine if a specific compound (e.g., a drug) interferes with your GOT/AST assay.

#### Materials:

- The compound to be tested for interference (interferent)
- A pooled serum or plasma sample with a known, low level of GOT/AST activity
- GOT/AST assay kit
- Spectrophotometer
- Micropipettes and tips
- Appropriate solvent for the interferent (e.g., DMSO, ethanol, water)

#### Procedure:

- Prepare Interferent Stock Solution: Dissolve the interferent in a suitable solvent to create a concentrated stock solution.
- Prepare Spiked Samples:
  - Create a series of dilutions of the interferent stock solution in the pooled serum/plasma to achieve a range of final concentrations that are physiologically or pharmacologically



relevant.

- Ensure the final concentration of the solvent is the same in all samples and does not exceed a level that could independently affect the assay (e.g., <1% DMSO).</li>
- Prepare Control Sample: Prepare a control sample by adding the same volume of the solvent (without the interferent) to the pooled serum/plasma.
- Perform GOT/AST Assay:
  - Run the GOT/AST assay on the control sample and all the spiked samples in triplicate.
- Data Analysis:
  - Calculate the mean GOT/AST activity for each concentration of the interferent and for the control.
  - Calculate the percent interference for each spiked sample using the following formula: %
     Interference = [(Activity\_spiked Activity\_control) / Activity\_control] \* 100
  - Plot the percent interference against the concentration of the interferent to visualize the dose-dependent effect.
  - Determine the concentration of the interferent at which a clinically or experimentally significant interference occurs (e.g., >10% change in activity).

### **Visualizations**

Caption: Principle of a kinetic GOT/AST assay.

Caption: Troubleshooting workflow for unexpected GOT/AST results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. Liver function tests Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. linear.es [linear.es]
- 6. Prevalence and clinical characteristics of antibiotics associated drug induced liver injury -PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- To cite this document: BenchChem. [Technical Support Center: Interference in GOT/AST Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078003#interference-from-endogenous-compounds-in-got-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com